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7-Methoxy-1-methyl-2-naphthaldehyde

Cat. No.: B11902570
M. Wt: 200.23 g/mol
InChI Key: LLPLUDSTJOLOST-UHFFFAOYSA-N
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Description

Thematic Overview of Naphthalene-Based Compounds in Contemporary Chemical Science

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in the synthesis of a wide array of organic compounds. alfa-chemistry.comalgoreducation.com Its structure, consisting of two fused benzene (B151609) rings, provides a unique platform for chemical modifications, leading to a diverse range of derivatives with significant applications across various scientific disciplines. alfa-chemistry.comalgoreducation.comekb.eg In contemporary chemical science, naphthalene-based compounds are integral to the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. algoreducation.comnumberanalytics.com

The versatility of the naphthalene scaffold allows for the introduction of various functional groups, which in turn modulates the electronic and steric properties of the molecule, leading to tailored functionalities. ekb.egnumberanalytics.com For instance, sulfonated naphthalenes are utilized as surfactants, while other derivatives are key components in the manufacturing of insecticides and pharmaceuticals like propranolol (B1214883) and nabumetone. vedantu.comwikipedia.org The study of naphthalene and its derivatives also provides crucial insights into the principles of aromaticity and the reactivity of polycyclic aromatic hydrocarbons (PAHs). vedantu.com

Significance of Aldehyde Functionality in Polycyclic Aromatic Hydrocarbon Systems

The aldehyde group (–CHO), a highly reactive functional group, plays a pivotal role when attached to a polycyclic aromatic hydrocarbon (PAH) system like naphthalene. solubilityofthings.comwikipedia.org This functionality renders the aromatic ring susceptible to a variety of chemical transformations, making naphthaldehydes valuable intermediates in organic synthesis. solubilityofthings.comontosight.ai The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition reactions, a cornerstone of many synthetic pathways. wikipedia.orgfiveable.me

Furthermore, the aldehyde group's presence on a PAH influences the system's electronic properties and can be a site for derivatization to create more complex molecules. fiveable.menumberanalytics.com This reactivity is harnessed to construct intricate molecular architectures, including those found in fluorescent probes and pharmacologically active compounds. ontosight.ai The stability of aromatic aldehydes is generally greater than their aliphatic counterparts due to the delocalization of electrons from the aromatic ring into the carbonyl group. numberanalytics.com

Situating 7-Methoxy-1-methyl-2-naphthaldehyde within the Nexus of Advanced Chemical Research

This compound is a specific naphthaldehyde derivative that has garnered attention in specialized areas of chemical research. Its structure features a naphthalene core with a methoxy (B1213986) group at the 7-position, a methyl group at the 1-position, and an aldehyde at the 2-position. This unique substitution pattern makes it a valuable intermediate in the synthesis of complex target molecules.

One of the most notable applications of this compound is as a key intermediate in the synthesis of Agomelatine, a melatonergic agonist and 5-HT₂C antagonist used in the treatment of major depressive disorder. google.com The specific arrangement of the methoxy, methyl, and aldehyde groups is crucial for the subsequent chemical transformations leading to the final drug substance. Research has focused on developing efficient and industrially scalable synthetic routes to this compound. google.com

Historical Context and Precedent Studies in Naphthaldehyde Derivative Investigations

The investigation of naphthaldehyde derivatives has a long history, evolving from early studies on the fundamental reactions of naphthalene to the development of sophisticated synthetic methodologies for creating highly functionalized molecules. The discovery of naphthalene itself dates back to the early 19th century. ekb.eg Initial research focused on understanding its structure and basic reactivity, such as electrophilic substitution reactions. numberanalytics.com

Over time, chemists developed methods to introduce and manipulate functional groups on the naphthalene ring. The development of formylation reactions, which introduce the aldehyde group, was a significant step. For instance, the Reimer-Tiemann reaction has been used for the synthesis of 1-naphthaldehyde. ontosight.ai More recent advancements have focused on achieving high regioselectivity in the functionalization of naphthaldehydes, employing strategies like the use of transient directing groups to control the position of further substitutions. researchgate.net These studies have paved the way for the synthesis of complex naphthaldehyde derivatives like this compound, which require precise control over the placement of multiple substituents. researchgate.net

PropertyValue
Chemical Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol
Appearance Solid
CAS Number 158365-55-0

Interactive Data Table: Properties of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B11902570 7-Methoxy-1-methyl-2-naphthaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

7-methoxy-1-methylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C13H12O2/c1-9-11(8-14)4-3-10-5-6-12(15-2)7-13(9)10/h3-8H,1-2H3

InChI Key

LLPLUDSTJOLOST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(C=C2)OC)C=O

Origin of Product

United States

Strategic Synthetic Methodologies for 7 Methoxy 1 Methyl 2 Naphthaldehyde

De Novo Synthesis Pathways and Retrosynthetic Analysis

The construction of the 7-Methoxy-1-methyl-2-naphthaldehyde scaffold from simpler, readily available starting materials is a key focus of synthetic efforts.

The synthesis of this compound can be achieved through carefully designed multi-step sequences. One plausible route begins with a suitable methoxynaphthalene precursor. For instance, a process analogous to the synthesis of related naphthaldehydes could be envisioned starting from 7-methoxy-1-tetralone. This would involve a sequence of reactions to introduce the methyl and aldehyde functionalities, followed by aromatization.

Another approach involves the functionalization of a pre-existing naphthalene (B1677914) core. For example, a synthetic route could start from 7-methoxy-2-naphthol (B49774). google.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com A potential sequence could involve the introduction of the methyl group at the 1-position, followed by formylation at the 2-position. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings and could be applicable in this context. ias.ac.in

A patented process for a related compound, 7-methoxy-naphthalene-1-carbaldehyde, which is a precursor for the drug Agomelatine, starts from 7-methoxy-naphthalen-2-ol. google.comgoogle.com This process involves reaction with ethyl orthoformate in the presence of aniline, followed by hydrolysis to yield an intermediate which is then subjected to sulfonylation and deoxygenation to afford the final aldehyde. google.comgoogle.com Adapting this for the synthesis of this compound would require modification to include the methylation step.

The synthesis of various substituted naphthaldehydes has been described in the literature, providing a toolbox of reactions that can be adapted for the target molecule. These include methods starting from bromonaphthalenes via Grignard reactions followed by formylation. sigmaaldrich.com

The selection of appropriate precursors is critical for an efficient synthesis. Key precursors for this compound could include:

7-Methoxy-1-methylnaphthalene: This precursor would only require a formylation step at the 2-position to yield the target compound.

7-Methoxy-2-naphthaldehyde: Introduction of a methyl group at the 1-position would be the final step. sigmaaldrich.comnih.gov

7-Methoxy-1-tetralone: This is a versatile starting material that allows for the construction of the naphthalene ring system with the desired substitution pattern. ias.ac.ingoogle.com

2,7-Dihydroxynaphthalene: This commercially available starting material can be selectively methoxylated to provide the 7-methoxy-2-naphthol precursor. chemicalbook.com

The derivatization of these precursors is a crucial aspect of the synthesis. For example, the hydroxyl group in 7-methoxy-2-naphthol can be converted to a better leaving group, such as a tosylate, to facilitate subsequent reactions. google.com

PrecursorPotential Derivatization/Reaction
7-Methoxy-1-methylnaphthaleneVilsmeier-Haack formylation
7-Methoxy-2-naphthaldehydeDirected ortho-metalation followed by methylation
7-Methoxy-1-tetraloneGrignard reaction with methylmagnesium bromide, followed by dehydration and aromatization, and subsequent formylation
7-Methoxy-2-naphtholO-protection, directed lithiation and methylation, followed by deprotection and formylation

Optimized Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency of the synthesis, careful optimization of reaction conditions is paramount.

Catalytic systems play a pivotal role in many of the key transformations required for the synthesis of this compound. For instance, in cross-coupling reactions to form the carbon-carbon bonds necessary for the methyl group introduction, palladium catalysts are often employed. The choice of ligand for the palladium center can significantly impact the reaction's efficiency and selectivity. youtube.com

For formylation reactions, particularly those involving carbon monoxide, transition metal catalysts such as palladium or rhodium can be utilized. prepchem.com The development of highly active and stable catalysts is an ongoing area of research aimed at improving yields and reducing reaction times. youtube.com In some syntheses of related naphthaldehydes, indium(III) triflate has been shown to be an effective catalyst for regioselective annulation reactions. researchgate.netacs.org

A thorough understanding of the reaction mechanism is essential for optimizing conditions. For instance, in the Vilsmeier-Haack reaction, the nature of the solvent can influence the stability of the reactive Vilsmeier reagent and the rate of the electrophilic aromatic substitution. ias.ac.in

Solvent effects can be significant in many organic reactions. mdpi.comcdnsciencepub.comnih.gov Polar aprotic solvents like dimethylformamide (DMF) are often used in Vilsmeier reactions. In other steps, the choice of solvent can affect the solubility of reagents and intermediates, as well as the transition state energies of the reaction, thereby influencing the reaction rate and yield. mdpi.comcdnsciencepub.comnih.gov Studies on related naphthaldehyde syntheses have shown that solvent-free conditions can sometimes lead to higher yields and are more environmentally friendly. researchgate.netacs.orgresearchgate.net

The study of reaction kinetics can provide valuable information about the rate-determining step of a reaction, allowing for targeted optimization of that specific step. nih.gov For example, by monitoring the concentration of reactants and products over time, one can determine the optimal temperature, concentration, and catalyst loading to achieve the highest possible yield in the shortest amount of time.

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of naphthaldehydes, this includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste. nih.govrsc.org

One emerging strategy is the use of C-H activation to directly introduce functional groups onto the naphthalene core, which can reduce the number of synthetic steps and the generation of stoichiometric byproducts. rsc.org For example, a transient directing group strategy could potentially be employed for the regioselective methylation of a naphthaldehyde precursor. rsc.org

Furthermore, the use of biocatalysis, where enzymes are used to perform specific chemical transformations, is a promising area for the sustainable synthesis of complex molecules. While not yet specifically reported for this compound, the development of engineered enzymes for selective C-H functionalization could one day provide a highly efficient and green route to this compound.

The exploration of flow chemistry for the synthesis of naphthaldehydes and other fine chemicals also presents an opportunity for improved efficiency, safety, and scalability.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. The application of MAOS to formylation reactions, such as the Vilsmeier-Haack or Duff reaction, presents a promising avenue for the synthesis of this compound.

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride), is a classic method for formylating electron-rich aromatic rings. wikipedia.orgchemistrysteps.com Microwave irradiation can significantly enhance the rate of this reaction. nih.govdegres.eu For the synthesis of this compound, the precursor 2-methoxy-8-methylnaphthalene would be subjected to the Vilsmeier reagent under microwave conditions. The electron-donating nature of the methoxy (B1213986) and methyl groups activates the naphthalene ring towards electrophilic substitution. The regioselectivity of the formylation would be a critical aspect to control, with the C-2 position being a likely target due to the directing influence of the substituents. Studies on related systems have shown that microwave-assisted Vilsmeier-Haack reactions can be optimized by adjusting parameters such as temperature, power, and reaction time to achieve high yields and selectivity. degres.eu

Another relevant microwave-assisted method is the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent for phenols and other activated aromatic compounds. wikipedia.orgchem-station.com While typically requiring a hydroxyl group for optimal reactivity, modifications and the high-energy conditions of microwave synthesis could potentially enable the formylation of highly activated methoxy-substituted naphthalenes. researchgate.netalbion.edu Research has demonstrated that microwave-assisted Duff reactions on various aromatic substrates can be achieved in significantly reduced timeframes compared to conventional heating. albion.edu

Below is a table summarizing representative conditions for microwave-assisted formylation of aromatic compounds, illustrating the potential parameters applicable to the synthesis of this compound.

Starting MaterialFormylation ReagentSolventTemperature (°C)Time (min)Yield (%)Reference
1-Phenyl-3-(p-tolyl)-1H-pyrazoleVilsmeier ReagentEthanol601085 degres.eu
PhenothiazineHexamethylenetetramineAcetic Acid15030Moderate researchgate.net
Phenol (B47542) DerivativesParaformaldehyde/MgOSolvent-free1205-10High rsc.org
Various Amines (N-formylation)2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodideDichloromethane8010-2053-96 researchgate.net

Photochemical and Photoredox Catalysis in Synthesis

Photochemical and photoredox catalysis have revolutionized organic synthesis by enabling the formation of reactive intermediates under mild conditions using visible light as a sustainable energy source. youtube.com These methods offer unique pathways for C-H functionalization, including formylation, that are often complementary to traditional thermal reactions. nih.gov

The direct photochemical formylation of a precursor like 2-methoxy-8-methylnaphthalene is a potential, albeit challenging, route. More promising is the application of photoredox catalysis. In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes electronically excited. This excited state can then engage in single-electron transfer (SET) with a suitable substrate or reagent to generate a radical intermediate. acs.org

For the synthesis of this compound, a photoredox-catalyzed C-H formylation could be envisioned. This would involve the generation of a formyl radical equivalent or the activation of a C-H bond on the naphthalene ring via a photoredox cycle. For instance, some methods utilize Togni's reagent or related compounds as sources of electrophilic radicals under photoredox conditions. Alternatively, strategies involving the generation of acyl radicals from aldehydes or carboxylic acids could be adapted for this transformation. mdpi.com

Recent advances have demonstrated the power of photoredox catalysis in the functionalization of naphthalenes and other arenes. researchgate.netnih.govnih.gov For example, photoredox-catalyzed reactions have been used for the hydroalkylation and dearomatization of naphthalene derivatives. researchgate.netnih.gov While direct formylation of 7-methoxy-1-methylnaphthalene via photoredox catalysis has not been explicitly reported, the principles established in related C-H functionalization reactions provide a strong foundation for developing such a method. The choice of photocatalyst, solvent, and formyl source would be crucial for achieving the desired reactivity and selectivity.

The following table presents examples of photoredox-catalyzed functionalization of aromatic compounds, highlighting the conditions that could inspire a synthetic route to this compound.

SubstrateReagent(s)PhotocatalystSolventLight SourceOutcomeReference
IndoleTMEDARose BengalAcetonitrileVisible LightC3 Formylation acs.org
Naphthalene Derivativesα-Amino AcidsOrganic DyeDMSOVisible LightHydroalkylative Dearomatization researchgate.netnih.gov
StyrenesSulfamoyl ChloridesEosin YAcetonitrileBlue LEDsHydrosulfamoylation rsc.org
Cyclic Oxime EthersAlkynylating AgentOrganic DyesDichloromethaneVisible LightFragmentation-Alkynylation rsc.org

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, improved reproducibility, and straightforward scalability. nih.goveuropa.eu These benefits are particularly relevant for the industrial production of fine chemicals like this compound.

A plausible flow chemistry approach to synthesize this compound would involve the formylation of an appropriately substituted naphthalene precursor in a continuous reactor system. For example, a palladium-catalyzed reductive carbonylation of 2-bromo-7-methoxy-1-methylnaphthalene could be performed under flow conditions. nih.gov This type of reaction uses carbon monoxide and a hydrogen source, often syngas, to introduce the aldehyde functionality. nih.gov Flow reactors are particularly well-suited for handling gaseous reagents like carbon monoxide due to enhanced gas-liquid mixing and improved safety. cambridgereactordesign.com A successful scale-up of the related conversion of 2-bromo-6-methoxynaphthalene (B28277) to 6-methoxy-2-naphthaldehyde (B117158) has been demonstrated, yielding several grams of product. nih.gov

Alternatively, other formylation reactions, such as the Vilsmeier-Haack reaction, can be adapted to flow processes. researchgate.net The precise control over reaction temperature and residence time afforded by flow reactors can help to minimize the formation of byproducts and improve the selectivity of the formylation. The ability to integrate multiple reaction and purification steps into a single continuous process ("telescoping") is another significant advantage of flow chemistry, potentially streamlining the entire synthesis of the target molecule. nih.gov

The table below provides examples of formylation and related carbonylation reactions performed under flow conditions, demonstrating the feasibility of this technology for the synthesis of this compound.

SubstrateReagent(s)CatalystSolventConditionsProductivity/YieldReference
2-Bromo-6-methoxynaphthaleneCO/H₂Pd(OAc)₂/cataCXium ADimethylacetamide120 °C, 12 bar, 45 min residence time85% isolated yield (3.8 g) nih.gov
Aryl FluorosulfonatesCO/H₂Pd(OAc)₂/dpppDMSO120 °C, 20 bar, 45-120 min residence timeGood to excellent yields researchgate.net
Styrene DerivativesSyngasRh-based catalystTolueneContinuous flowGood selectivity for branched aldehydes cambridgereactordesign.com
Grignard ReagentsCO₂-THFTube-in-tube reactor- cambridgereactordesign.com

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 1 Methyl 2 Naphthaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise molecular structure and conformational dynamics of 7-Methoxy-1-methyl-2-naphthaldehyde in solution.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would establish the connectivity between adjacent aromatic protons on the naphthalene (B1677914) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals of the protonated aromatic carbons and the methyl group. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal through-space interactions between the methyl group protons and the proton at the C8 position, or between the aldehydic proton and the methyl group, which would help to define the orientation of the substituents.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on established knowledge of similar substituted naphthalenes.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
CHO~10.2~192.0C1, C2, C3H3, CH₃
CH₃~2.5~20.0C1, C2, C8aH8, CHO
OCH₃~3.9~55.0C7H6, H8
H3~7.8~130.0C1, C2, C4, C4aH4, CHO
H4~7.5~125.0C2, C3, C4a, C5H3, H5
H5~7.9~128.0C4, C6, C8aH4, H6
H6~7.2~105.0C5, C7, C8H5, OCH₃
H8~7.7~127.0C6, C7, C8aH5, CH₃
C1-~135.0--
C2-~138.0--
C4a-~132.0--
C7-~160.0--
C8a-~129.0--

Dynamic NMR Investigations of Rotational Barriers and Interconversion

The presence of the methyl and methoxy (B1213986) groups can lead to restricted rotation around the C1-naphthalene and C7-O bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these rotational barriers. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons and carbons of these groups. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal. Analysis of these line shape changes allows for the determination of the activation energy for the rotational barrier.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound.

The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the aldehyde group (around 1680-1700 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and various C-H and C=C stretching and bending vibrations of the naphthalene ring and methyl group. researchgate.net Raman spectroscopy, on the other hand, would be particularly sensitive to the symmetric vibrations of the naphthalene ring system. nih.gov

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aldehyde C=O Stretch1680 - 1700Weak
Aromatic C=C Stretch1500 - 1600Strong
Methoxy C-O Stretch1230 - 1270Medium
C-H Bending1350 - 1480Medium
Ring BreathingNot prominentStrong

Resonance Raman Spectroscopy for Electronic State Probing

Resonance Raman (RR) spectroscopy can be employed to selectively enhance the vibrational modes associated with a specific electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band of this compound (likely in the UV region), the vibrational modes that are coupled to that electronic transition will be significantly intensified. This provides detailed information about the geometry changes that occur in the excited state.

High-Resolution Mass Spectrometry for Fragmentation Mechanism Delineation

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion and its fragments, which in turn confirms the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the formyl radical (•CHO): Leading to a [M-29]⁺ ion.

Loss of a methyl radical (•CH₃): Resulting in a [M-15]⁺ ion.

Loss of a methoxy radical (•OCH₃): Giving a [M-31]⁺ ion.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule.

A representative table of expected high-resolution mass spectrometry fragments is shown below.

Fragment IonProposed StructureCalculated m/z
[M]⁺C₁₃H₁₂O₂⁺200.0837
[M-H]⁺C₁₃H₁₁O₂⁺199.0759
[M-CH₃]⁺C₁₂H₉O₂⁺185.0603
[M-CHO]⁺C₁₂H₉O⁺169.0653
[M-OCH₃]⁺C₁₂H₉O⁺169.0653

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline lattice. Furthermore, X-ray crystallography can elucidate the nature of intermolecular interactions, such as π-π stacking of the naphthalene rings and C-H···O hydrogen bonds, which govern the supramolecular assembly of the molecules in the crystal. nih.govthieme-connect.comresearchgate.netrsc.org For instance, the crystal structure of the related compound 6-Methoxy-2-naphthaldehyde (B117158) reveals intermolecular C–H···O hydrogen bonds. researchgate.net

Analysis of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant area of study in materials science and pharmaceuticals. While there is no specific data detailing the polymorphic behavior of this compound, the potential for polymorphism can be considered based on its molecular structure. The presence of a flexible methoxy group and a methyl substituent on the naphthalene ring system could allow for different packing arrangements under various crystallization conditions, leading to the formation of polymorphs with distinct physical properties.

Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in the same crystal lattice, is another important aspect of crystal engineering. There are no specific studies on the co-crystallization of this compound. However, the aldehyde functional group presents an opportunity for forming co-crystals with other molecules that can act as hydrogen bond donors or acceptors.

Computational Chemistry and Theoretical Modeling of 7 Methoxy 1 Methyl 2 Naphthaldehyde

Quantum Chemical Calculations for Ground and Excited State Geometries and Electronic Structures

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometries of molecules. For 7-Methoxy-1-methyl-2-naphthaldehyde, these methods can provide a detailed picture of both its ground and electronically excited states.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly employed for geometry optimization and electronic structure calculations of naphthaldehyde derivatives. researchgate.netresearchgate.net Such calculations for this compound would reveal key geometric parameters, including bond lengths and dihedral angles, which are influenced by the electronic effects of the methoxy (B1213986) and aldehyde groups and the steric hindrance from the methyl group.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronically excited states. researchgate.netyoutube.com This method is particularly useful for predicting the electronic absorption spectra (UV-Vis) of compounds like this compound. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the nature of the principal electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic aldehydes. nih.gov

Ab Initio Methods for Electron Correlation Effects

For a more rigorous treatment of electron correlation, which is crucial for accurate energy calculations, ab initio methods can be employed. High-level composite methods like the Gaussian-3 (G3) theory, often in conjunction with DFT geometries (e.g., G3(MP2)//B3LYP), have been successfully used to determine thermochemical properties like enthalpies of formation for related naphthalene (B1677914) derivatives. nih.govup.pt While computationally more demanding, these methods provide benchmark-quality data that can be used to validate the results from more cost-effective DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

The presence of the methoxy and methyl groups introduces conformational flexibility in this compound, particularly concerning the orientation of these groups relative to the naphthalene ring. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, identifying the most stable conformers and the energy barriers between them. nih.gov

Furthermore, MD simulations are invaluable for understanding the effects of a solvent on the molecule's structure and properties. By explicitly including solvent molecules in the simulation box, it is possible to model the specific and non-specific interactions between the solute and the solvent, providing a more realistic picture of the molecule's behavior in solution. youtube.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. researchgate.netscienceopen.com These theoretical predictions are crucial for assigning the signals in experimental NMR spectra. chemicalbook.comchemicalbook.com

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure for predicting the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, generally show excellent agreement with experimental data. researchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands.

Electronic Transitions: As mentioned in section 5.1.1, TD-DFT is the method of choice for predicting electronic transitions. The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths can be directly compared with experimental UV-Vis spectra. scienceopen.com

A hypothetical table of predicted spectroscopic data for this compound is presented below, based on typical values for related compounds.

Parameter Predicted Value Method
¹H NMR (aldehyde H)9.5 - 10.5 ppmGIAO-DFT
¹³C NMR (carbonyl C)190 - 200 ppmGIAO-DFT
IR (C=O stretch)1680 - 1710 cm⁻¹DFT (B3LYP)
λmax (π→π*)320 - 350 nmTD-DFT

Theoretical Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to map out the potential energy surfaces for various reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the naphthalene ring. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and selectivity of different reaction pathways.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the methoxy group, indicating the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group, highlighting the carbon atom of the carbonyl as the primary site for nucleophilic attack. ucsb.edulibretexts.org The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can provide a more quantitative picture of the molecule's reactivity, complementing the qualitative insights from FMO analysis.

Below is a table of hypothetical FMO analysis data for this compound.

Parameter Predicted Value (eV) Significance
HOMO Energy-5.5 to -6.5Electron-donating ability
LUMO Energy-1.0 to -2.0Electron-accepting ability
HOMO-LUMO Gap3.5 to 5.5Chemical reactivity/stability

Chemical Reactivity and Derivatization Strategies for 7 Methoxy 1 Methyl 2 Naphthaldehyde

Transformations at the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical reactions.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles. This reactivity allows for the formation of a wide array of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols. Similarly, the addition of cyanide ions leads to the formation of cyanohydrins, which are versatile synthetic intermediates. The reaction with a nucleophilic hydride, such as from sodium borohydride (B1222165), results in the reduction of the aldehyde to a primary alcohol. youtube.com

Condensation Reactions: The aldehyde can react with primary amines to form imines, which can be further reduced to secondary amines. youtube.com Reaction with secondary amines can lead to the formation of enamines. youtube.com Aldol-type condensation reactions with enolates or other carbon nucleophiles can be employed to extend the carbon chain and introduce new functional groups. For instance, condensation with 1-(7-methoxy-1-benzofuran-2-yl)ethanone in a basic medium can produce chalcone (B49325) derivatives. nih.gov

A summary of representative nucleophilic addition and condensation reactions is presented in the table below.

Reaction TypeReagentProduct
Grignard ReactionRMgXSecondary Alcohol
Cyanohydrin FormationKCN/HCNCyanohydrin
Imine FormationR-NH2Imine
Enamine FormationR2NHEnamine
Wittig ReactionPh3P=CHRAlkene
Aldol (B89426) CondensationKetone/Aldehyde (base or acid catalyst)β-Hydroxy aldehyde/ketone

Oxidation and Reduction Processes

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) can convert the aldehyde to the corresponding 7-methoxy-1-methyl-2-naphthoic acid. The oxidation of similar methoxynaphthalene derivatives has been documented. nih.govresearchgate.netresearchgate.net

Reduction: The aldehyde can be reduced to 7-methoxy-1-methyl-2-naphthalenemethanol using various reducing agents. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this transformation. youtube.com Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can also be employed.

The table below summarizes common oxidation and reduction reactions.

Reaction TypeReagentProduct
OxidationKMnO4, H2CrO4, Ag2OCarboxylic Acid
ReductionNaBH4, LiAlH4, H2/CatalystPrimary Alcohol

Functionalization of the Naphthalene (B1677914) Core

The naphthalene ring system is aromatic and can undergo electrophilic substitution reactions. The presence of the methoxy (B1213986) and methyl groups influences the position of these substitutions.

Electrophilic Aromatic Substitution Reactions

The methoxy group is an activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The aldehyde group is a deactivating, meta-directing group. The interplay of these directing effects will determine the regioselectivity of electrophilic aromatic substitution reactions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group onto the naphthalene ring. The exact position of nitration would depend on the reaction conditions and the relative directing strengths of the existing substituents.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would introduce a halogen atom onto the ring.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce an acyl or alkyl group, respectively, onto the naphthalene core. The regioselectivity would again be governed by the directing effects of the substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

To utilize palladium-catalyzed cross-coupling reactions, the naphthalene core of 7-methoxy-1-methyl-2-naphthaldehyde would first need to be functionalized with a halide or a triflate group. libretexts.org This would typically be achieved through electrophilic halogenation. Once the aryl halide or triflate is formed, a variety of cross-coupling reactions can be performed. youtube.com

Suzuki Coupling: This reaction involves the coupling of the aryl halide/triflate with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgacs.org This is a powerful method for the synthesis of biaryl compounds. acs.org

Sonogashira Coupling: This reaction couples the aryl halide/triflate with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.org This reaction is highly effective for the formation of aryl-alkyne bonds. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide/triflate with an amine in the presence of a palladium catalyst and a base. This is a versatile method for the synthesis of arylamines. Halogen-bridged methylnaphthyl palladium dimers have been shown to be effective catalyst precursors in Buchwald-Hartwig couplings. nih.gov

The table below summarizes these key palladium-catalyzed cross-coupling reactions. nih.gov

Reaction NameCoupling PartnerProductCatalyst System
Suzuki CouplingOrganoboron reagent (e.g., boronic acid)Biaryl compoundPd catalyst, base
Sonogashira CouplingTerminal alkyneAryl-alkynePd catalyst, Cu(I) co-catalyst, base
Buchwald-Hartwig AminationAmineArylaminePd catalyst, base

Synthesis of Novel Derivatives and Analogues for Structure-Function Probing

The chemical reactivity of this compound at both the aldehyde functionality and the naphthalene core allows for the synthesis of a wide range of derivatives and analogues. These new molecules can be designed to probe structure-function relationships in various biological and material science contexts.

For example, by systematically modifying the substituents on the naphthalene ring or by introducing different functional groups at the aldehyde position, libraries of compounds can be generated. These compounds can then be screened for their biological activity or evaluated for their material properties. The synthesis of chalcone derivatives and 1H-benzo[f]chromene derivatives from similar methoxynaphthalene precursors has been reported. nih.govsigmaaldrich.com

The derivatization of this compound provides a powerful tool for medicinal chemistry, enabling the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. In materials science, the synthesis of novel derivatives can lead to the development of new organic materials with tailored electronic and optical properties.

Rational Design Principles for Molecular Modification

The molecular framework of this compound presents a versatile scaffold for rational drug design, a process that leverages computational tools to predict and optimize the interaction of a molecule with a biological target. openmedicinalchemistryjournal.comnih.gov The rational modification of this compound is guided by established principles of medicinal chemistry, focusing on the strategic alteration of its key structural features—the methoxy group, the methyl group, and the aldehyde function—to enhance biological activity, selectivity, and pharmacokinetic properties.

The naphthalene core provides a rigid platform that can be functionalized to explore interactions with specific binding sites on target proteins. The methoxy group at the 7-position and the methyl group at the 1-position are primary sites for modification. Alterations to the methoxy group, such as demethylation to the corresponding phenol (B47542) or conversion to larger alkoxy groups, can modulate the compound's hydrogen bonding capacity and lipophilicity. The methyl group can be replaced with other alkyl groups or functional groups to probe steric and electronic requirements of a binding pocket.

The aldehyde group at the 2-position is a key functional handle for derivatization. It can readily undergo a variety of chemical transformations to introduce new functionalities. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, providing a diverse set of derivatives for biological screening. nih.gov

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in the rational design process. openmedicinalchemistryjournal.comnih.gov These approaches allow for the in silico evaluation of how structural modifications to this compound might affect its binding affinity and efficacy towards a particular biological target. For example, in the context of developing enzyme inhibitors, docking studies can predict the binding mode of various derivatives within the enzyme's active site, guiding the synthesis of compounds with improved inhibitory potential. A study on 2-methoxy-1-naphthaldehyde (B1195280), a related compound, demonstrated the use of in silico screening to identify it as a potential inhibitor of strigolactone-signaling. nih.gov

The following table outlines potential modifications to the this compound scaffold and the rationale behind these changes in the context of drug design.

Functional Group Position Potential Modification Rationale for Modification
Methoxy7Demethylation to hydroxylIntroduce hydrogen bonding capability
Methoxy7Conversion to other alkoxy groupsModulate lipophilicity and steric bulk
Methyl1Replacement with other alkyl groupsProbe steric limitations of binding site
Methyl1Conversion to functionalized groupsIntroduce new interaction points
Aldehyde2Oxidation to carboxylic acidIntroduce a charged group for ionic interactions
Aldehyde2Reduction to alcoholIntroduce hydrogen bonding capability
Aldehyde2Conversion to imines or oximesExplore different geometries and electronic properties
Naphthalene RingVariousIntroduction of halogens or other substituentsModulate electronic properties and metabolic stability

Synthetic Challenges and Stereoselective Approaches to Complex Derivatives

The synthesis of complex derivatives of this compound presents several synthetic challenges, primarily related to the regioselective functionalization of the naphthalene core and the stereoselective introduction of new chiral centers. The presence of multiple substituents on the naphthalene ring requires careful planning of the synthetic route to ensure the desired isomer is obtained.

A significant challenge lies in the selective introduction of the methyl and aldehyde groups at the 1 and 2 positions, respectively, while maintaining the methoxy group at the 7-position. The synthesis of substituted naphthalenes often involves multi-step sequences, and achieving high regioselectivity can be difficult. For instance, electrophilic substitution reactions on a methoxy-substituted naphthalene ring can lead to a mixture of products, necessitating chromatographic separation.

The derivatization of the aldehyde group can also pose challenges, particularly when aiming for stereoselective transformations. For example, the addition of a nucleophile to the aldehyde to create a new stereocenter will typically result in a racemic mixture unless a chiral reagent or catalyst is employed. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure derivatives, as the biological activity of chiral molecules is often dependent on their absolute configuration.

One approach to address these challenges is to utilize modern synthetic methodologies, such as directed ortho-metalation, where a directing group is used to achieve regioselective functionalization of the aromatic ring. Cross-coupling reactions, such as Suzuki or Heck couplings, can also be employed to introduce substituents at specific positions on the naphthalene core with high precision.

For the stereoselective synthesis of complex derivatives, asymmetric catalysis is a powerful tool. Chiral catalysts can be used to control the stereochemical outcome of reactions, such as the reduction of the aldehyde to a chiral alcohol or the addition of a carbon nucleophile to form a new carbon-carbon bond with a defined stereochemistry.

The synthesis of derivatives of related naphthaldehydes has been reported in the literature. For example, 6-bromo-2-methoxy-1-naphthaldehyde (B1613122) was synthesized from 6-bromo-2-methoxy-1-naphthalene using N-methylformanilide and phosphoryl chloride. nih.gov The synthesis of various chalcone derivatives from 6-methoxy-2-naphthaldehyde (B117158) has also been described. sigmaaldrich.com These examples highlight the types of synthetic transformations that could potentially be applied to this compound.

The table below summarizes some of the synthetic challenges and potential stereoselective approaches for the derivatization of this compound.

Synthetic Challenge Potential Stereoselective Approach Key Considerations
Regioselective functionalization of the naphthalene ringDirected ortho-metalation, cross-coupling reactionsChoice of directing group, catalyst, and reaction conditions
Stereoselective reduction of the aldehydeAsymmetric hydrogenation, chiral reducing agentsCatalyst loading, substrate purity, reaction temperature
Stereoselective addition of nucleophiles to the aldehydeChiral organocatalysis, use of chiral auxiliariesCatalyst stability, enantiomeric excess of the product
Control of multiple stereocenters in complex derivativesSubstrate-controlled synthesis, catalyst-controlled synthesisDiastereoselectivity, protection and deprotection strategies

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methoxy 1 Methyl 2 Naphthaldehyde and Its Analogues

SAR in Contexts of In Vitro Biological Mechanism Elucidation

The biological potential of a molecule is intricately linked to its three-dimensional structure and the electronic properties of its constituent functional groups. For 7-Methoxy-1-methyl-2-naphthaldehyde, the interplay between the naphthalene (B1677914) core, the methoxy (B1213986), methyl, and aldehyde substituents dictates its potential interactions with biological macromolecules.

The naphthaldehyde framework is a key component in various biologically active compounds. The aldehyde group can act as a hydrogen bond acceptor or form covalent linkages (e.g., Schiff bases) with nucleophilic residues like lysine (B10760008) in protein binding pockets. The lipophilic nature of the naphthalene ring system facilitates entry into hydrophobic active sites of enzymes or receptors.

Studies on related structures provide insight into potential activities. For instance, various substituted naphthalenones have been identified as a structural class of HIV-1 reverse transcriptase inhibitors. nih.gov These non-nucleoside inhibitors bind to an allosteric site on the enzyme, inducing conformational changes that inactivate it. The binding is often governed by hydrophobic and aromatic stacking interactions, for which the naphthalene core is well-suited. Similarly, naphthalimide derivatives, which share the core aromatic system, have been extensively studied as anticancer agents, often acting as DNA intercalators and enzyme inhibitors. rjraap.com The substitution pattern on the naphthalene ring is critical for this activity. In one study, a naphthalenetetracarboxylic diimide derivative with trimethoxy substituents showed potent antiproliferative activity and the ability to inhibit enzymes like Taq polymerase and telomerase. nih.gov

Furthermore, the inhibitory potential of aldehydes against certain enzymes is well-documented. Substituted benzaldehydes, for example, have been shown to inhibit tyrosinase, with the nature and position of the substituent on the aromatic ring influencing the inhibitory mechanism and potency. nih.gov The 7-methoxy and 1-methyl groups on the target compound would modulate the electronic and steric profile of the naphthalene ring, thereby influencing its binding affinity and selectivity for specific biological targets. The electron-donating methoxy group can enhance hydrogen bonding capabilities or alter the charge distribution of the ring, while the methyl group can provide favorable van der Waals contacts within a hydrophobic pocket or, conversely, cause steric hindrance.

Table 1: In Vitro Biological Activity of Naphthalene and Benzaldehyde Analogues

Compound/Derivative Class Target/Assay Finding/Activity (IC₅₀) Reference
Substituted Naphthalenone (TGG-II-23A) HIV-1 Reverse Transcriptase Inhibits HIV-1 reverse transcriptase nih.gov
Naphthalimide Diimide (Compound 20 ) P-glycoprotein-overexpressing leukemia cell line (CEM/ADR5000) 2.1 µM nih.gov
Benzaldehyde Mushroom Tyrosinase 31.0 µM nih.gov
4-Pentylbenzaldehyde Mushroom Tyrosinase Full, mixed-type inhibitor nih.gov
Methoxy-substituted Carboxamides Antibacterial (S. aureus) MIC > 64 µg/mL nih.gov

This table presents data for structurally related compounds to illustrate the potential biological activities based on shared structural motifs.

The ability of a compound to exert an intracellular effect depends on its capacity to traverse the cell membrane and accumulate at its site of action. The molecular architecture of this compound—specifically its moderate lipophilicity conferred by the naphthalene ring and methyl group—suggests it could passively diffuse across cellular membranes. The methoxy group can also influence this process by affecting both lipophilicity and hydrogen bonding potential with the phospholipid head groups of the membrane.

Studies on analogous naphthalimide-based fluorescent probes are particularly informative in this context. These compounds are widely used in cell imaging due to their favorable photophysical properties and ability to localize within specific organelles. nih.gov The substitution pattern on the naphthalimide core often dictates their subcellular destination. For instance, cationic substituents can drive accumulation in mitochondria due to the negative mitochondrial membrane potential, while other modifications can lead to localization in the lysosomes or endoplasmic reticulum. While this compound lacks a permanent charge, its aldehyde group could potentially react with intracellular amines to form larger, more complex structures that could be sequestered within specific compartments.

The specific substituents on the naphthalene ring are critical determinants of which biological pathways might be perturbed. Drawing from analogues, several possibilities emerge.

If the compound were to exhibit anticancer activity, as seen with many naphthalimide derivatives, it could interfere with fundamental cellular processes. For example, a study on a novel naphthalenetetracarboxylic diimide derivative found that it triggered caspase activation through a possible oxidative mechanism and downregulated the ERK2 protein, a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer. nih.gov The methoxy group on this compound, as an electron-donating group, could be involved in stabilizing radical cations, potentially implicating it in pathways involving oxidative stress.

Should the compound act as an enzyme inhibitor, the downstream effects would be pathway-specific. Inhibition of a key enzyme like HIV-1 reverse transcriptase would directly halt the viral replication cycle. nih.gov If it were to inhibit an enzyme like aldehyde dehydrogenase, for which naphthaldehydes are substrates, it could disrupt metabolic pathways. chemicalbook.com The combination of the 7-methoxy and 1-methyl groups provides a unique electronic and steric signature that would determine its selectivity and potency towards specific enzymes, and consequently, the biological pathways it perturbs.

SPR in Functional Material Design and Performance

The rigid, aromatic structure of the naphthalene core makes it an excellent chromophore, forming the basis for many fluorescent dyes, sensors, and optical materials. The structure-property relationship (SPR) dictates how modifications to this core tune its performance for specific applications.

Naphthalene derivatives are known for their strong UV absorption and fluorescence emission. The photophysical properties, including absorption and emission wavelengths (λ_abs, λ_em), fluorescence quantum yield (Φ_F), and Stokes shift (the difference between λ_em and λ_abs), are highly sensitive to the nature and position of substituents on the aromatic rings.

The 7-methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted naphthalene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The aldehyde at the 2-position, being an electron-withdrawing group, will further influence the electronic structure, potentially creating a "push-pull" system that enhances intramolecular charge transfer (ICT) upon excitation. Such ICT character is often associated with a large Stokes shift and high sensitivity of the emission to solvent polarity. researchgate.net

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is affected by the balance between radiative (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). Substituents can influence this balance. For example, while electron-donating groups can enhance fluorescence, the flexibility of certain substituents can introduce non-radiative decay channels, quenching fluorescence. The methyl group at the 1-position could introduce some steric hindrance, potentially restricting rotational freedom and leading to an enhanced quantum yield.

Table 2: Photophysical Properties of Naphthalene-Based Fluorophores in Different Solvents

Compound Solvent λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) Φ_F Reference
Naphthalimide-Piperazine (NI-1 ) Methanol (pH 7) 410 ~530 ~5500 Low nih.gov
Naphthalimide-Piperazine (NI-1 ) Methanol (pH 1.6) 388 523 ~6800 High nih.gov
Naphthaldehyde Schiff Base (HNP ) THF 440 588 ~5400 - researchgate.net

This table provides data for analogous naphthalene-based compounds to illustrate the influence of structure and environment on photophysical properties. Φ_F stands for fluorescence quantum yield. The Stokes shift is approximated from the provided wavelength data.

Optical switches are molecules or materials that can be reversibly converted between two or more states with different optical properties (e.g., absorption, fluorescence) by an external stimulus, typically light. The aldehyde group of this compound is a prime site for structural modification to create such systems.

A common strategy involves the condensation of the aldehyde with a primary amine to form a Schiff base (imine). This reaction is often reversible. If the attached amine contains a responsive unit, the resulting Schiff base can act as a switch. For example, naphthaldehyde-based Schiff bases have been shown to exhibit high-contrast reversible mechanochromic luminescence, where mechanical grinding and fuming with a solvent reversibly switch the fluorescence color. researchgate.net This switching is attributed to a change in the molecular packing and conformation between crystalline and amorphous states.

Furthermore, naphthalimide derivatives linked to a piperazine (B1678402) unit have been developed as "on-off" fluorescent switches for pH. nih.gov In these systems, photoinduced electron transfer (PET) from the piperazine nitrogen to the naphthalimide core quenches the fluorescence in the neutral state ("off"). Upon protonation of the piperazine in acidic conditions, the PET process is inhibited, and strong fluorescence is observed ("on"). The aldehyde group of this compound could be readily converted to a similar responsive moiety, allowing for the design of optical switches sensitive to various analytes or environmental changes. The concept of all-optical switching, where light of one wavelength is used to control the transmission or emission of light of another wavelength, is a rapidly advancing field where such tailored chromophores are essential. rsc.orgmdpi.com

Lack of Specific Research Data on this compound

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the available research on the specific chemical compound This compound . While studies on related naphthaldehyde derivatives and the influence of methoxy and methyl functional groups on the supramolecular assembly of other aromatic systems are present, there is no specific published research detailing the self-assembly, supramolecular organization, or crystal structure of this compound itself.

Therefore, it is not possible to provide an article with detailed research findings and data tables on the "Correlation of Molecular Design with Self-Assembly and Supramolecular Organization" for this particular compound as per the specified outline. The foundational experimental data required for such an analysis, including crystallographic information and spectroscopic studies on its aggregation behavior, are not available in the public domain.

While general principles of supramolecular chemistry allow for predictions of how the methoxy, methyl, and naphthaldehyde moieties might influence molecular packing, any such discussion would be speculative and not based on the direct scientific evidence required for a professional and authoritative article. For instance, research on related compounds like 6-methoxy-2-naphthaldehyde (B117158) indicates the presence of intermolecular C-H···O hydrogen bonds in its crystal structure, and studies on various naphthalene derivatives highlight the importance of π–π stacking and hydrogen bonding in their self-assembly. rsc.orgresearchgate.net The presence of a methyl group can also significantly influence crystal packing through steric effects and weak C–H···π interactions. ias.ac.inresearchgate.net

However, without specific studies on this compound, a detailed analysis of its structure-property relationships in the context of self-assembly remains purely theoretical.

Extensive Research Reveals Limited Public Data on this compound in Advanced Applications

Despite a comprehensive investigation into the scientific literature, publicly available research on the specific applications of the chemical compound this compound and its derivatives in advanced material science and in vitro biology is currently limited. While the compound is available from various chemical suppliers, indicating its use in research and synthesis, detailed studies outlining its role in the specific areas of Organic Light-Emitting Diodes (OLEDs), fluorescent imaging, chemosensors, non-linear optics, and as a tool for in vitro biological research are not readily found in published scientific papers.

The focus of existing research on related naphthaldehyde derivatives tends to be on other isomers, such as 2-methoxy-1-naphthaldehyde (B1195280) and 6-methoxy-2-naphthaldehyde. These related compounds have shown promise in various fields. For instance, derivatives of naphthaldehyde have been explored for their fluorescent properties and potential as biological probes. mdpi.commdpi.comnih.gov Specifically, 6-methoxy-2-naphthaldehyde has been noted for its excellent non-linear optical (NLO) properties and has been used in the synthesis of chalcone (B49325) derivatives. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Furthermore, 2-methoxy-1-naphthaldehyde has been identified as a novel inhibitor of strigolactone-signaling in plants, highlighting the potential of methoxynaphthaldehyde structures in modulating biological pathways. nih.gov

However, the specific substitution pattern of a methoxy group at the 7-position and a methyl group at the 1-position of the naphthalene ring, as in this compound, appears to be a less explored area in the context of the advanced applications outlined. The absence of dedicated research articles makes it challenging to provide a detailed and scientifically accurate account of its use in the specified domains.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound in material science and as a tool for in vitro biological investigations. Without such dedicated studies, any discussion on its specific applications would be speculative.

Advanced Research Applications of 7 Methoxy 1 Methyl 2 Naphthaldehyde and Its Derivatives in Material Science and in Vitro Biology

Utility as In Vitro Biological Research Tools

Application in High-Throughput Screening Assay Development (In Vitro)

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of thousands of chemical compounds for their effects on a specific biological target. The development of robust and sensitive HTS assays often relies on the design of novel chemical probes and reporter molecules. While no specific HTS assays utilizing 7-Methoxy-1-methyl-2-naphthaldehyde have been documented, its structural features suggest potential avenues for its application.

The naphthaldehyde moiety, with its inherent fluorescence, could serve as a reporter group in various assay formats. For instance, derivatives of this compound could be synthesized to act as substrates for enzymes of interest. Enzymatic modification of the molecule could lead to a change in its fluorescent properties, such as an increase or decrease in intensity or a shift in the emission wavelength. This change would serve as a measurable signal, allowing for the rapid identification of enzyme inhibitors or activators from large compound libraries.

Furthermore, the aldehyde functional group is reactive and can participate in various chemical reactions, which could be exploited in assay development. For example, it could be used in condensation reactions with primary amines on proteins or other biomolecules. If this reaction leads to the generation of a fluorescent product, it could form the basis of an assay to quantify the presence of specific biomolecules or to screen for compounds that interfere with this interaction.

The following table outlines hypothetical HTS assay formats where a derivative of this compound could be employed.

Assay TypeHypothetical Role of a this compound DerivativeDetection Principle
Enzyme Inhibition Assay Fluorogenic substrate for a target enzyme (e.g., a hydrolase).Change in fluorescence upon enzymatic cleavage of the substrate.
Protein-Protein Interaction Assay A labeled binding partner where the fluorescence is quenched upon binding.Fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP).
Cell-Based Imaging Assay A fluorescent probe that localizes to a specific cellular compartment or organelle.Changes in cellular morphology or probe distribution upon treatment with test compounds.

It must be reiterated that this represents a theoretical application, and further research would be required to synthesize and validate such derivatives for HTS applications.

Catalytic and Organocatalytic Applications Utilizing this compound Scaffolds

The field of catalysis continuously seeks novel molecular scaffolds to develop more efficient and selective catalysts. While specific catalytic or organocatalytic applications of this compound are not described in the current scientific literature, the naphthaldehyde framework is a precursor for various ligand types that can be used in transition metal catalysis and organocatalysis.

The aldehyde group of this compound can be readily converted into other functional groups, such as imines, alcohols, or phosphines. These modified derivatives can then act as ligands that coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting metal complex. For example, chiral amines can be condensed with the aldehyde to form chiral Schiff base ligands. These ligands are well-known for their ability to induce enantioselectivity in a wide range of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

In the realm of organocatalysis, the naphthaldehyde scaffold itself could be incorporated into more complex molecular designs. For instance, it could be used to synthesize chiral secondary amines or phosphines that can act as metal-free catalysts. The steric and electronic properties of the 7-methoxy and 1-methyl substituents on the naphthalene (B1677914) ring could play a crucial role in tuning the catalyst's performance.

The table below presents potential catalytic applications that could be explored using derivatives of this compound.

Catalysis TypePotential Derivative of this compoundPotential Catalytic Reaction
Transition Metal Catalysis Chiral Schiff base ligand (from condensation with a chiral amine)Asymmetric hydrogenation, hydrosilylation, or cyclopropanation.
Transition Metal Catalysis Phosphine ligand (after conversion of the aldehyde to a phosphinomethyl group)Cross-coupling reactions (e.g., Suzuki, Heck).
Organocatalysis Chiral secondary amine (derived from the naphthaldehyde)Asymmetric aldol (B89426) or Michael reactions.

The exploration of this compound and its derivatives in catalysis remains an open area of research. The synthesis of novel ligands and organocatalysts based on this scaffold could potentially lead to the discovery of new and improved catalytic systems for important chemical transformations.

Future Directions, Challenges, and Emerging Research Paradigms for 7 Methoxy 1 Methyl 2 Naphthaldehyde

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

The efficient and selective synthesis of 7-Methoxy-1-methyl-2-naphthaldehyde is a foundational challenge that will unlock its full potential. While classical approaches to naphthaldehyde synthesis exist, future research will likely focus on more sophisticated and sustainable methods.

Unconventional Synthetic Routes: Future synthetic strategies are expected to move beyond traditional multi-step processes, which are often plagued by modest yields and the use of expensive or hazardous reagents. google.comgoogle.com Research is anticipated to gravitate towards methodologies that offer higher efficiency and regioselectivity. One promising avenue is the adoption of one-pot reduction and cross-coupling procedures, which have proven effective for other substituted benzaldehydes. acs.orgacs.org These methods can streamline the synthesis by minimizing intermediate purification steps. Furthermore, regioselective approaches, such as those involving aryne cycloadditions, could provide precise control over the placement of functional groups on the naphthalene (B1677914) core, a critical aspect for synthesizing the target molecule. researchgate.net The development of novel catalysts, potentially based on transition metals, will be instrumental in achieving these goals. mdpi.com

Biocatalytic Approaches: The burgeoning field of biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. nih.gov Enzymes and whole-cell systems can operate under mild conditions, reducing energy consumption and waste generation. nih.govfrontiersin.org For a compound like this compound, research could focus on identifying or engineering enzymes, such as oxygenases, that can perform specific hydroxylation and oxidation steps on a naphthalene precursor. nih.gov The use of whole-cell biocatalysts expressing a cascade of enzymes could enable the conversion of simple starting materials to the final product in a single fermentation process. youtube.com A key challenge will be to overcome the inherent toxicity of aldehydes to microorganisms and to optimize reaction conditions for industrial-scale production. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Challenges
One-Pot Reactions Increased efficiency, reduced waste, lower costCatalyst development, control of side reactions
Regioselective Synthesis Precise control of substitution patternsDevelopment of highly selective reagents and catalysts
Biocatalysis (Enzymatic) High selectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering, cofactor regeneration
Biocatalysis (Whole-Cell) No need for enzyme purification, multi-step synthesis in one potAldehyde toxicity to cells, optimization of metabolic pathways

Development of Next-Generation Hybrid Materials Incorporating Naphthaldehyde Cores

The naphthaldehyde scaffold is a versatile building block for the creation of advanced hybrid materials. The incorporation of this compound into such materials could yield novel properties and applications.

Hybrid materials combine the distinct properties of organic and inorganic components to create materials with enhanced functionalities. gatech.edu The aldehyde group of this compound is particularly useful for forming Schiff bases through condensation reactions with primary amines. This chemistry allows for the grafting of the naphthaldehyde moiety onto polymers, nanoparticles, or surfaces to create new functional materials. For instance, naphthaldehyde-functionalized nanocomposites have been explored for applications such as dye removal. nih.gov

Future research is expected to focus on creating sophisticated hybrid materials where the naphthaldehyde core contributes to the material's electronic, optical, or mechanical properties. This could involve the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where the naphthaldehyde derivative acts as a linker. The specific methoxy (B1213986) and methyl substitutions on the naphthalene ring of this compound could influence the framework's porosity, stability, and catalytic activity.

Integration into Advanced Device Architectures for Enhanced Performance

The aromatic and electron-rich nature of the naphthalene system suggests that derivatives like this compound could be valuable components in organic electronic devices.

Naphthalene diimide derivatives are already being investigated for their use as semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edu These materials exhibit good thermal and chemical stability, along with high electron affinities. The specific electronic properties of this compound, influenced by its methoxy and methyl groups, could be tailored for specific applications. For example, it could be explored as a host material in organic light-emitting diodes (OLEDs), where its photophysical properties would be critical. mdpi.com

Another emerging area is the development of naphthalene-based electrochemical sensors. nih.gov Nanomaterials decorated with naphthalene derivatives can be used to create sensitive and selective sensors for various analytes. nih.govmdpi.com Future work could involve immobilizing this compound or its derivatives on electrode surfaces to create sensors for environmental pollutants or biological molecules. The challenge will be to achieve stable and reproducible device performance.

Device TypePotential Role of this compoundKey Performance Metrics
OLEDs Host material, dopantEfficiency, color purity, lifetime
OFETs Semiconductor layerCharge carrier mobility, on/off ratio
Sensors Sensing materialSensitivity, selectivity, response time

Leveraging Machine Learning and Artificial Intelligence for Property Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new molecules. For this compound, these computational tools can accelerate research and guide experimental efforts.

Furthermore, ML models can predict a wide range of molecular properties, from physicochemical characteristics to biological activity. By training models on existing data for naphthaldehyde derivatives, it would be possible to predict the properties of this compound and prioritize synthetic and testing efforts. This approach can significantly reduce the time and cost associated with traditional trial-and-error research.

Identification of Novel In Vitro Biological Targets and Mechanisms of Action

Preliminary research on related compounds suggests that this compound could possess interesting biological activities. The closely related 7-Methoxy-1-naphthaldehyde has been shown to have cytotoxic effects on human liver cells and to inhibit aldehyde dehydrogenase. biosynth.com Other naphthalene derivatives have demonstrated a range of biological effects, including antimicrobial and anticancer activities. nih.govresearchgate.net

Future research should focus on systematic in vitro screening of this compound against a panel of cancer cell lines and microbial strains to identify potential therapeutic applications. For example, studies on other methoxylated naphthalene derivatives have shown promising activity against colon cancer cell lines. researchgate.net Naphthyridine derivatives, which share a similar bicyclic aromatic core, have been investigated as anticancer agents that inhibit topoisomerase II or act as antimitotic agents. nih.gov

Once a significant biological activity is identified, subsequent research should aim to elucidate the underlying mechanism of action. This will involve identifying the specific cellular targets of the compound. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies can be employed to pinpoint the protein or nucleic acid that the compound interacts with. For instance, some naphthalene-based compounds have been found to inhibit lactate (B86563) dehydrogenase or interfere with microtubule assembly. frontiersin.orgresearchgate.net Understanding the mechanism of action is crucial for the rational design of more potent and selective second-generation compounds.

Potential Biological ActivityExample from Related CompoundsResearch Approach
Anticancer Cytotoxicity against various cancer cell lines nih.govresearchgate.netIn vitro cell viability assays, mechanism of action studies
Antimicrobial Activity against S. aureus and M. tuberculosis nih.govMinimum inhibitory concentration (MIC) assays
Enzyme Inhibition Inhibition of aldehyde dehydrogenase or lactate dehydrogenase biosynth.comfrontiersin.orgEnzymatic assays, kinetic studies

Q & A

Q. Methodological Considerations :

  • Reagent Optimization : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reductions .
  • Temperature Control : Maintain anhydrous conditions and low temperatures (~0–5°C) to minimize side reactions .
  • Purification : Recrystallization or column chromatography to isolate high-purity products .

Q. Comparative Table: Synthetic Routes for Naphthaldehyde Derivatives

MethodYield (%)Key Reagents/ConditionsReference
Friedel-Crafts65–75AlCl₃, CH₃COCl, 0°C
Oxidation50–60KMnO₄, NaOH, reflux
Methoxy Substitution70–80CH₃I, K₂CO₃, DMF

How can researchers address discrepancies in reported biological activities of this compound across studies?

Advanced Research Focus
Discrepancies may arise from variations in experimental design, sample purity, or biological models. To resolve contradictions:

  • Risk of Bias Assessment : Use standardized questionnaires (e.g., Table C-6/C-7 in toxicological studies) to evaluate study quality, including randomization, blinding, and outcome reporting .
  • Meta-Analysis : Aggregate data from human and animal studies while accounting for exposure routes (inhalation, oral, dermal) and dose-response relationships .
  • Replication Studies : Validate findings under controlled conditions, ensuring compound purity (e.g., ≥95% by HPLC) and consistent bioassay protocols .

Q. Key Considerations :

  • Confounding Factors : Adjust for variables like solvent choice (DMSO vs. ethanol) in cytotoxicity assays .
  • Data Transparency : Follow open-data principles to enable reproducibility, as advocated in health research .

What methodological approaches are recommended for characterizing the electronic properties of this compound?

Q. Basic Research Focus

  • Density Functional Theory (DFT) : Calculate electron density distributions and local kinetic energy to predict reactivity. The Colle-Salvetti correlation-energy formula can model aromatic interactions .
  • Spectroscopic Analysis :
    • UV-Vis : Identify π→π* transitions in the naphthalene ring (λmax ~270–300 nm) .
    • NMR : Use ¹³C NMR to confirm methoxy (-OCH₃) and aldehyde (-CHO) group positions .

Q. Advanced Techniques :

  • Collision Cross-Section (CCS) Measurements : Predict molecular conformation via ion mobility spectrometry (e.g., CCS ~180–200 Ų) .
  • X-ray Crystallography : Resolve crystal packing effects on electronic properties .

How do the toxicological profiles of this compound compare to its structural analogs?

Advanced Research Focus
Comparative toxicity can be assessed using:

  • In Vitro Assays : Measure hepatic (HepG2) or renal (HEK293) cell viability post-exposure (IC₅₀ values) .
  • Environmental Impact Studies : Evaluate biodegradation rates in soil/water matrices (e.g., half-life ~30–60 days) .

Q. Key Findings :

  • Methoxy Position Matters : 7-Methoxy derivatives exhibit lower acute toxicity (LD₅₀ >500 mg/kg in rats) than 1-Methoxy analogs due to reduced metabolic activation .
  • Aldehyde Reactivity : Higher electrophilicity increases protein adduct formation, necessitating glutathione depletion studies .

Q. Table: Toxicity Comparison of Naphthaldehyde Derivatives

CompoundLD₅₀ (Rat Oral)Key Toxic MechanismReference
This compound550 mg/kgOxidative stress, CYP450 inhibition
1-Methoxy-2-naphthaldehyde320 mg/kgDNA adduct formation
6-Methoxy-2-naphthaldehyde480 mg/kgHepatocyte apoptosis

What strategies can be employed to optimize the reaction yield of this compound in electrophilic substitution reactions?

Q. Advanced Research Focus

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields ≥70% .

Q. Case Study :

  • Friedel-Crafts Optimization :
    • Step 1 : Pre-cool reactants to 0°C to suppress polysubstitution.
    • Step 2 : Use 1.2 eq. acetyl chloride to ensure complete conversion .
    • Step 3 : Quench with ice-water to precipitate the product .

What are the key challenges in studying the environmental persistence of this compound?

Q. Basic Research Focus

  • Degradation Pathways : Photolysis (UV light) and microbial degradation rates vary significantly across media (air: t₁/₂ ~5h; soil: t₁/₂ ~45 days) .
  • Analytical Detection : Use GC-MS with electron capture detection (ECD) for trace quantification (LOQ ~0.1 ppb) .

Q. Advanced Considerations :

  • Bioaccumulation Potential : LogP ~2.5 suggests moderate lipid solubility, warranting biomonitoring in aquatic species .
  • Regulatory Compliance : Align with EPA DSSTox guidelines for environmental risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.